molecular formula C20H20ClN3O4S B2370168 3-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide CAS No. 1396857-03-6

3-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide

Cat. No. B2370168
CAS RN: 1396857-03-6
M. Wt: 433.91
InChI Key: YZNCPQXJBADHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C20H20ClN3O4S and its molecular weight is 433.91. The purity is usually 95%.
BenchChem offers high-quality 3-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

  • Benzothiazole and azetidinone derivatives, including compounds similar to the specified chemical, have been explored for their antimicrobial properties. Studies have shown moderate to good inhibition against various bacterial and fungal strains (Gilani et al., 2016).

Anti-Inflammatory and Analgesic Agents

  • Derivatives of benzodifuranyl and azetidinone, related to the specified compound, have been investigated as potential anti-inflammatory and analgesic agents. Some of these derivatives were found to exhibit significant COX-2 inhibitory activity and analgesic effects (Abu‐Hashem et al., 2020).

Antimicrobial Evaluation and Docking Studies

  • Research on similar compounds indicates that derivatives of the specified chemical can be potent antimicrobial agents. Docking studies and antimicrobial evaluations have been conducted, demonstrating their potential in combating various microbial strains (Talupur et al., 2021).

N-Protecting Group in Chemical Synthesis

  • The 3,4-dimethoxybenzyl group, a component of the specified compound, has been used as an N-protecting group in the synthesis of thiazetidine derivatives. This application is important in chemical synthesis processes (Grunder-Klotz & Ehrhardt, 1991).

Antibacterial Agents

  • Compounds with structures similar to the specified chemical have been designed and synthesized, demonstrating promising antibacterial activity against various strains like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

properties

IUPAC Name

3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-[(3,4-dimethoxyphenyl)methyl]azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S/c1-26-15-7-6-12(8-16(15)27-2)9-22-19(25)24-10-13(11-24)28-20-23-18-14(21)4-3-5-17(18)29-20/h3-8,13H,9-11H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNCPQXJBADHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CC(C2)OC3=NC4=C(S3)C=CC=C4Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.